molecular formula C10H13BrO2 B13902632 1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene

1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene

Cat. No.: B13902632
M. Wt: 245.11 g/mol
InChI Key: RWADRKOBRFZSGR-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . It is a derivative of benzene, characterized by the presence of bromine, ethoxy, methoxy, and methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-ethoxy-4-methoxy-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 1-ethoxy-4-methoxy-2-methylbenzene if bromine is replaced by hydrogen.

    Oxidation: Products include 5-ethoxy-4-methoxy-2-methylbenzaldehyde or 5-ethoxy-4-methoxy-2-methylbenzoic acid.

    Reduction: The major product is 5-ethoxy-4-methoxy-2-methylbenzene.

Scientific Research Applications

1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and ethoxy groups can undergo oxidation or reduction. These reactions can lead to the formation of various intermediates and products that exert specific effects in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methoxy-2-methylbenzene: Lacks the ethoxy group, making it less versatile in certain reactions.

    1-Bromo-5-ethoxy-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.

    1-Bromo-5-methoxy-2-methylbenzene: Lacks the ethoxy group, limiting its use in specific synthetic routes.

Uniqueness

1-Bromo-5-ethoxy-4-methoxy-2-methylbenzene is unique due to the presence of both ethoxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for a broader range of applications in scientific research and industrial processes.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-5-ethoxy-4-methoxy-2-methylbenzene

InChI

InChI=1S/C10H13BrO2/c1-4-13-10-6-8(11)7(2)5-9(10)12-3/h5-6H,4H2,1-3H3

InChI Key

RWADRKOBRFZSGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C)OC

Origin of Product

United States

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